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molecular formula C16H14N2O6 B8516815 1-(Benzyloxy)-2-methoxy-3-nitro-4-(2-nitroethenyl)benzene CAS No. 2432-60-2

1-(Benzyloxy)-2-methoxy-3-nitro-4-(2-nitroethenyl)benzene

Cat. No. B8516815
M. Wt: 330.29 g/mol
InChI Key: HUTJCOOFGOVBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05131911

Procedure details

This compound is obtained according to the operating method described in Example 1c, in which the 2-benzyloxy-3-ethoxy-6,β-dinitrostyrene is replaced with 4-benzyloxy-3-methoxy-2,β-dinitrostyrene. White crystals (yield=75%, m.p.=66°-67° C.) are obtained.
Name
2-benzyloxy-3-ethoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
C(OC1C(OCC)=CC=C([N+]([O-])=O)C=1C=C[N+]([O-])=O)C1C=CC=CC=1.[CH2:26]([O:33][C:34]1[CH:44]=[CH:43][C:37]([CH:38]=[CH:39][N+]([O-])=O)=[C:36]([N+:45]([O-])=O)[C:35]=1[O:48][CH3:49])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH2:26]([O:33][C:34]1[C:35]([O:48][CH3:49])=[C:36]2[C:37]([CH:38]=[CH:39][NH:45]2)=[CH:43][CH:44]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1

Inputs

Step One
Name
2-benzyloxy-3-ethoxy-6,β-dinitrostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OCC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=C(C=C[N+](=O)[O-])C=C1)[N+](=O)[O-])OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=CNC2=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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